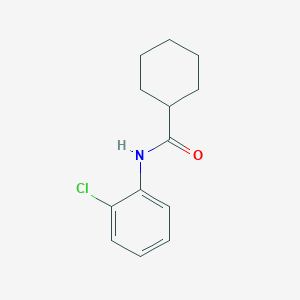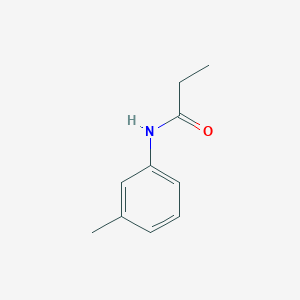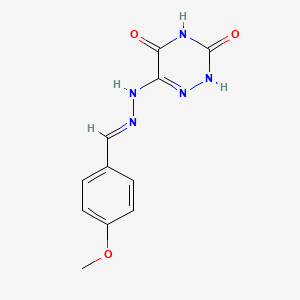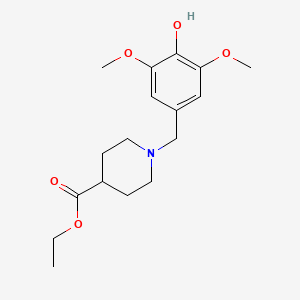![molecular formula C17H16ClN3O3S B5736043 4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5736043.png)
4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, also known as CES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been found to have various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes by binding to their active sites. This compound has been found to bind to the active site of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. The binding of this compound to the active site of carbonic anhydrase inhibits its activity, leading to a decrease in the production of bicarbonate ions. This compound has also been found to inhibit the activity of urease, which is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. The compound has been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, which is an enzyme that catalyzes the production of prostaglandins. This compound has also been found to have antitumor effects by inhibiting the growth of cancer cells. The compound has been found to induce apoptosis in cancer cells by activating caspase-3, which is a protease that plays a key role in the apoptotic pathway. This compound has also been found to have antiviral effects by inhibiting the replication of viruses such as herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has several advantages for lab experiments. The compound has a high purity and stability, which makes it suitable for use in various assays. This compound is also readily available and can be synthesized using different methods. However, the compound has some limitations. This compound is relatively expensive compared to other compounds, which limits its use in large-scale experiments. The compound is also highly water-soluble, which can make it difficult to dissolve in some solvents.
Zukünftige Richtungen
4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has several future directions for research. One of the future directions is the development of new drugs based on the compound. This compound has been found to have various biochemical and physiological effects, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Another future direction is the study of the mechanism of action of this compound. The mechanism of action of the compound is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, future studies could focus on the optimization of the synthesis method of this compound to improve its yield and reduce its cost.
Synthesemethoden
The synthesis of 4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide can be achieved using various methods. One of the methods involves the reaction between 4-chlorobenzenesulfonyl chloride and N-ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a yield of up to 80%. Another method involves the reaction between 4-chlorobenzenesulfonyl chloride and N-ethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white solid with a yield of up to 90%.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been extensively used in scientific research due to its various biochemical and physiological effects. The compound has been found to have anti-inflammatory, antitumor, and antiviral activities. It has also been found to inhibit the activity of various enzymes such as carbonic anhydrase and urease. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.
Eigenschaften
IUPAC Name |
4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-2-21(25(22,23)15-10-8-14(18)9-11-15)12-16-19-17(20-24-16)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQDERDKDFLRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(3-methylphenyl)urea](/img/structure/B5736003.png)

![N~1~-cyclohexyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5736011.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5736027.png)
![4-benzyl-1-[(2-chlorophenoxy)acetyl]piperidine](/img/structure/B5736031.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5736038.png)

![2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5736053.png)
